(2-Bromoethoxy)benzene

描述

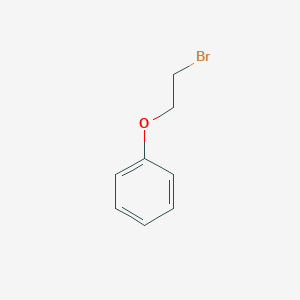

Structure

3D Structure

属性

IUPAC Name |

2-bromoethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFOBACUIRKUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049322 | |

| Record name | 1-Bromo-2-phenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | beta-Bromophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-10-6 | |

| Record name | (2-Bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromoethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-phenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-phenoxyethyl bromide

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenoxyethyl bromide, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines experimental protocols, and presents visual workflows to facilitate a deeper understanding of this important chemical intermediate.

Core Properties

2-Phenoxyethyl bromide, also known as 2-bromoethyl phenyl ether, is a key reagent in organic synthesis, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both an ether linkage and a reactive bromide, makes it a versatile building block for more complex molecules.[2]

Physical Properties

2-Phenoxyethyl bromide is a colorless to pale yellow solid or liquid with a faint, characteristic odor.[3] Key physical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Colorless to pale yellow crystals or liquid | [3] |

| Odor | Odorless | [4] |

| Melting Point | 31-36 °C (87.8-96.8 °F) | [1][3][4] |

| Boiling Point | 135-137 °C at 20 mmHg; 144 °C at 40 mmHg | [4] |

| Density | 1.35 g/cm³ | |

| Flash Point | 65 °C (149 °F) | [4] |

| Solubility | Insoluble in water. Soluble in methanol, chloroform, and ethyl acetate. | [1][5] |

Chemical Properties

2-Phenoxyethyl bromide is stable under normal storage conditions. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[4]

| Property | Description | Source(s) |

| Stability | Stable under normal conditions. | [6] |

| Reactivity | Reacts with strong oxidizing agents. | [4] |

| Hazardous Decomposition | Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides. | |

| Hazardous Polymerization | Will not occur. | [6] |

Applications in Drug Development

2-Phenoxyethyl bromide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.[1] Its structure is incorporated into the final active pharmaceutical ingredient (API). Notable examples include:

-

Nafazodone and Oxiperomide: Used as a pharmaceutical intermediate in their synthesis.[1]

-

Tamsulosin: An intermediate in the preparation of tamsulosin hydrochloride, a medication used to treat benign prostatic hyperplasia.[7][8]

-

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones: Utilized in the synthesis of derivatives with antihypertensive activity.[1][5]

The following diagram illustrates the role of 2-phenoxyethyl bromide as a building block in the synthesis of more complex pharmaceutical molecules.

Caption: Role of 2-Phenoxyethyl Bromide in Pharmaceutical Synthesis.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 2-phenoxyethyl bromide.

Synthesis of 2-Phenoxyethyl Bromide

The most common method for synthesizing 2-phenoxyethyl bromide is the Williamson ether synthesis, reacting phenol with 1,2-dibromoethane in the presence of a base.[1][9]

Materials and Equipment:

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Separatory funnel

-

Heating mantle

-

Phenol

-

1,2-dibromoethane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., water, acetonitrile)

-

Saturated aqueous potassium carbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure 1: Using Sodium Hydroxide [9]

-

In a round-bottom flask, combine 18.5 g of phenol, 50 g of 1,2-dibromoethane, and 100 ml of water.

-

Heat the mixture to 130°C with stirring.

-

Slowly add a solution of 7.9 g of sodium hydroxide in 30 ml of water dropwise over 30 minutes.

-

Continue stirring the reaction mixture for 6 hours at 130°C.

-

After cooling, separate the organic layer.

-

Wash the organic layer twice with a saturated aqueous potassium carbonate solution and then twice with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation, collecting the fraction at 105-107°C at 6 mmHg.

Procedure 2: Using Potassium Carbonate [1]

-

Suspend phenol (10 mmol), 1,2-dibromoethane (50 mmol), and anhydrous potassium carbonate (30 mmol) in 50 mL of anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Stir the reaction mixture at 80°C for 6 hours.

-

Monitor the reaction completion using thin-layer chromatography.

-

After the reaction is complete, filter the mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by silica gel column chromatography using petroleum ether as the eluent.

The following diagram outlines the general workflow for the synthesis and purification of 2-phenoxyethyl bromide.

Caption: Synthesis and Purification Workflow.

Spectroscopic Characterization

The structure of the synthesized 2-phenoxyethyl bromide can be confirmed using various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): [1]

-

δ 7.29-7.26 (m, 2H, Ar-H)

-

δ 6.95-6.92 (m, 3H, Ar-H)

-

δ 4.26-4.23 (t, J = 3.6 Hz, 2H, -OCH₂)

-

δ 3.61-3.58 (t, J = 3.6 Hz, 2H, -CH₂Br)

¹³C NMR (100 MHz, CDCl₃): [1]

-

δ 158.0 (Ar-C-O)

-

δ 129.5 (Ar-C)

-

δ 121.4 (Ar-C)

-

δ 114.8 (Ar-C)

-

δ 67.8 (-OCH₂)

-

δ 29.1 (-CH₂Br)

Mass Spectrometry (MS): [1] The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-phenoxyethyl bromide (201.06 g/mol ).

Safety and Handling

2-Phenoxyethyl bromide is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Precautionary Measures: [4][10]

-

Handling: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing vapors or mists. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[4][5] Store away from strong oxidizing agents.[5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Remove to fresh air.

-

Ingestion: Do NOT induce vomiting. Drink plenty of water.

-

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.[4]

References

- 1. 2-Phenoxyethylbromide | 589-10-6 [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. 2-Phenoxyethyl bromide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Phenoxyethyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 8. 2-(2-Ethoxyphenoxy)ethyl bromide | 3259-03-8 | FE22907 [biosynth.com]

- 9. prepchem.com [prepchem.com]

- 10. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

An In-depth Technical Guide to (2-Bromoethoxy)benzene (CAS 589-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety protocols for (2-Bromoethoxy)benzene, a key intermediate in pharmaceutical synthesis.

Physicochemical Properties

This compound, also known as 2-Phenoxyethyl bromide, is a colorless crystalline solid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 589-10-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₉BrO | [1][3][4][5][6] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Melting Point | 31-34 °C | [2][6] |

| Boiling Point | 144 °C at 40 mm Hg | [2][6] |

| Density | 1.45 g/cm³ | [6] |

| Refractive Index | 1.555-1.557 | [6] |

| Solubility | Insoluble in water. Soluble in methanol, chloroform, and ethyl acetate. | [2][7] |

| Appearance | Clear colorless to pale yellow liquid or white solid. | [2][6] |

| XLogP3 | 2.6 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.29-7.26 (m, 2H), 6.95-6.92 (m, 3H), 4.26-4.23 (t, J = 3.6 Hz, 2H), 3.61- 3.58 (t, J = 3.6 Hz, 2H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 158.0, 129.5, 121.4, 114.8, 67.8, 29.1.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.[1][4]

| m/z | Relative Intensity |

| 94 | 99.99 |

| 107 | 95.54 |

| 109 | 84.26 |

| 200 | 60.77 |

| 202 | 59.15 |

Infrared (IR) Spectroscopy

IR spectroscopy data is available for this compound.[4][5] The NIST WebBook provides access to the IR spectrum.[4][5]

Synthesis Protocol

This compound can be synthesized via the reaction of phenol with 1,2-dibromoethane in the presence of a base.[2]

Materials and Equipment

-

Phenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Reaction vessel with stirring and heating capabilities

-

Distillation apparatus

Experimental Procedure

-

Combine phenol, 1,2-dibromoethane, and sodium hydroxide in a reaction vessel.

-

Stir and heat the mixture at 110 °C for 6 hours.

-

After the reaction, recover the excess 1,2-dibromoethane.

-

Wash the remaining mixture with a 5% sodium hydroxide solution and then with water.

-

Separate the organic layer.

-

Purify the product by distillation under reduced pressure, collecting the fraction at 130-150 °C (6.7 kPa).[2]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of:

-

Nefazodone: An antidepressant.[2]

-

Oxiperomide: An antipsychotic medication.[2]

-

4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones: Compounds with antihypertensive activity.[2]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

Hazard Identification

-

GHS Classification: Harmful if swallowed (Acute toxicity, oral), Causes skin irritation, and Causes serious eye irritation.[1]

-

Pictograms:

-

-

Signal Word: Warning[1]

Precautionary Measures

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection.[8]

-

Storage: Store in a well-ventilated place. Keep cool.

-

First Aid:

-

If swallowed: Get medical help. Rinse mouth.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8]

-

References

- 1. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 589-10-6 | CAS DataBase [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 5. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. ichemical.com [ichemical.com]

- 8. echemi.com [echemi.com]

Spectroscopic data for (2-Bromoethoxy)benzene (¹H NMR, ¹³C NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromoethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 589-10-6), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is presented in a structured format, including data tables, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS at 0 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.33 - 7.25 | Multiplet | 2H | Ar-H (meta) |

| 6.99 - 6.89 | Multiplet | 3H | Ar-H (ortho, para) |

| 4.29 | Triplet | 2H | O-CH₂ |

| 3.65 | Triplet | 2H | CH₂-Br |

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm.[2]

| Chemical Shift (δ, ppm) | Assignment |

| 158.1 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-CH (meta) |

| 121.3 | Ar-CH (para) |

| 114.6 | Ar-CH (ortho) |

| 68.4 | O-CH₂ |

| 28.9 | CH₂-Br |

Data sourced from publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3060 - 3040 | Medium | C-H stretch (Aromatic) |

| 2960 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1597, 1492 | Strong | C=C stretch (Aromatic ring) |

| 1240 | Strong | C-O stretch (Aryl ether) |

| 1040 | Strong | C-O stretch (Alkyl ether) |

| 690, 750 | Strong | C-H bend (Aromatic, out-of-plane) |

| 650 | Medium | C-Br stretch |

Characteristic IR absorption ranges are based on established spectroscopic principles and data from the NIST Chemistry WebBook.[3][4]

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI) at 70 eV.[5]

| m/z | Relative Intensity (%) | Fragment Assignment |

| 202 | 59.2 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 200 | 60.8 | [M]⁺ (presence of ⁷⁹Br isotope) |

| 121 | 25.0 | [M - CH₂Br]⁺ |

| 109 | 84.3 | [C₂H₄Br]⁺ |

| 107 | 95.5 | [C₂H₂Br]⁺ |

| 94 | 100.0 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | 30.0 | [C₆H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[5][6]

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers often reference the residual solvent peak.

-

Instrument Setup : The experiment is performed on a high-field NMR spectrometer (e.g., 300 MHz or higher).[5] For a quantitative ¹³C NMR spectrum, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a sufficient relaxation delay (e.g., 5 times the longest T₁) is applied to ensure full relaxation of all carbon nuclei.[7][8]

-

Data Acquisition : For ¹H NMR, a standard single-pulse experiment is conducted. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[9]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR, the signals are integrated to determine the relative ratios of protons in different environments.[10]

Infrared (IR) Spectroscopy

-

Sample Preparation : Since this compound is a low-melting solid (31-34°C), its IR spectrum can be obtained as a thin liquid film.[1] A few drops of the molten sample are placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11] Alternatively, a solid sample can be prepared by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent pellet.[12]

-

Background Spectrum : A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.[12]

-

Data Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. Fourier Transform Infrared (FTIR) spectrometers are commonly used, which collect an interferogram that is then mathematically converted into a spectrum.[13]

-

Data Analysis : The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.[14]

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL, which is then further diluted.[15] The solution must be free of non-volatile salts or buffers.[15]

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, which separates components of a mixture before analysis.[16]

-

Ionization : Electron Ionization (EI) is a common method for volatile compounds like this compound. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner.[5]

-

Mass Analysis and Detection : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.[17]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 4. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 5. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 11. webassign.net [webassign.net]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Molecular structure and weight of (2-Bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of (2-Bromoethoxy)benzene, a key intermediate in various chemical syntheses.

Core Molecular Information

This compound, also known as 1-Bromo-2-phenoxyethane or β-Bromophenetole, is an aromatic ether with the chemical formula C₈H₉BrO.[1][2][3] Its structure features a benzene ring linked to a bromoethyl group via an ether linkage.

Molecular Structure

The fundamental structure of this compound is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [1][2][3][4] |

| CAS Number | 589-10-6 | [1][2] |

| Appearance | Clear colorless liquid after melting | [5] |

| Melting Point | 31-34 °C (lit.) | [5] |

| Boiling Point | 144 °C at 40 mmHg (lit.) | [5] |

| Density | 1.45 g/cm³ | [5] |

| Flash Point | 150 °F | [5] |

| Refractive Index | 1.555-1.557 | [5] |

| Water Solubility | Insoluble | [5] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenol with 1,2-dibromoethane in the presence of a base.[5]

Materials:

-

Phenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Water

-

Reaction vessel with stirring and heating capabilities

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with phenol, 1,2-dibromoethane, and a solution of sodium hydroxide.

-

Stir and heat the mixture to 110 °C.

-

Maintain the reaction at this temperature for approximately 6 hours.

-

After the reaction is complete, cool the mixture and recover the unreacted 1,2-dibromoethane.

-

Wash the remaining mixture with a 5% sodium hydroxide solution, followed by a water wash.

-

Separate the organic layer using a separatory funnel.

-

Purify the crude product by vacuum distillation, collecting the fraction at 130-150 °C (6.7 kPa).[5]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis Workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[1][6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the detailed structure and connectivity of the atoms.[6]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[5] It is also harmful if swallowed.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area.[5]

Applications

This compound serves as a valuable intermediate in organic synthesis. It is used in the preparation of various pharmaceutical compounds, including nefazodone and phenoxymepidone.[5]

References

- 1. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 2. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

An In-depth Technical Guide to the Stability and Storage of (2-Bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Bromoethoxy)benzene (CAS No. 589-10-6), also known as β-Bromophenetole. This document synthesizes available data to ensure the integrity and purity of this compound in research and development settings.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Appearance | White to pale yellow crystals or powder | [1] |

| Melting Point | 31-34 °C (lit.) | |

| Boiling Point | 144 °C / 40 mmHg (lit.) | |

| Flash Point | 65 °C (149 °F) | |

| Solubility | Insoluble in water. Soluble in chloroform, ethyl acetate, and methanol. | [2] |

Stability Profile

Peroxide Formation

As an ether, this compound is susceptible to autoxidation in the presence of oxygen to form hydroperoxides and peroxides.[3][4] This process can be accelerated by exposure to light and heat. Peroxides are potentially explosive and can pose a significant safety hazard, especially upon concentration.[3]

Hydrolysis

The primary bromoalkane moiety can undergo hydrolysis to replace the bromine atom with a hydroxyl group, yielding 2-phenoxyethanol and hydrobromic acid. This reaction is generally slow in neutral water but can be accelerated by the presence of bases or elevated temperatures.

Thermal Decomposition

At elevated temperatures, aryl ethers may undergo thermal decomposition. The specific decomposition products of this compound have not been detailed in the literature, but thermal degradation of similar compounds can lead to cleavage of the ether bond and other rearrangements.[5]

Photostability

Aromatic compounds and ethers can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of radicals and subsequent decomposition.[6][7][8][9]

A logical workflow for assessing the stability of a chemical compound like this compound is depicted in the following diagram.

Recommended Storage Conditions

Based on available safety data sheets and the chemical nature of this compound, the following storage conditions are recommended to maintain its quality and ensure safety.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature. | Prevents potential degradation from excessive heat. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of peroxide formation through autoxidation. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents photodegradation. |

| Container | Tightly sealed container. | Prevents exposure to moisture and oxygen. |

| Incompatible Materials | Strong oxidizing agents. | To avoid vigorous or explosive reactions. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be peroxide formation and hydrolysis. The following diagram illustrates these potential reactions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experimental studies should be conducted. The following protocols are based on general guidelines for chemical stability testing.[10][11][12][13]

Protocol for Peroxide Detection

A qualitative test for the presence of peroxides can be performed as follows:[3]

-

Sample Preparation: In a test tube, add 1-3 mL of a solution of this compound in a suitable solvent (e.g., acetic acid).

-

Reagent Addition: Add a few drops of a freshly prepared 5-10% aqueous potassium iodide (KI) solution.

-

Observation: Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides due to the oxidation of iodide to iodine.

For quantitative analysis, spectrophotometric or titrimetric methods can be employed.[4][14][15]

Protocol for Accelerated Stability Study (Thermal Stress)

This protocol is designed to assess the thermal stability of the compound.[11][16]

-

Sample Preparation: Place accurately weighed samples of this compound into several vials. If the compound is a solid at room temperature, it can be tested as is or dissolved in a stable, high-boiling solvent.

-

Storage Conditions: Place the vials in ovens at elevated temperatures (e.g., 40 °C, 50 °C, 60 °C). Include a control sample stored at the recommended long-term storage temperature (room temperature).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18][19]

-

Data Evaluation: Plot the concentration of this compound against time for each temperature. Use the data to determine the degradation kinetics and, if applicable, extrapolate to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation.[20][21][22][23]

Protocol for Photostability Study

This protocol follows the ICH Q1B guidelines for photostability testing.[6][7][8][9][24]

-

Sample Preparation: Place samples of this compound in chemically inert, transparent containers. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties, purity, and the formation of degradation products using a suitable analytical method like HPLC.

-

Evaluation: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Conclusion

This compound is a moderately stable compound that should be handled with an awareness of its potential degradation pathways, primarily peroxide formation and hydrolysis. Adherence to the recommended storage conditions—storing at room temperature, protected from light, and under an inert atmosphere in a tightly sealed container—is crucial for maintaining its purity and ensuring safe handling. For applications requiring long-term storage or use in formulations, a comprehensive stability testing program, including forced degradation studies and long-term stability trials, is highly recommended to establish a reliable shelf-life and to identify and control any potential degradation products.

References

- 1. 2-Phenoxyethyl bromide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Phenoxyethyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Degradation of Organophosphorus Flame Retardants | MDPI [mdpi.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. q1scientific.com [q1scientific.com]

- 8. Photostability | SGS [sgs.com]

- 9. database.ich.org [database.ich.org]

- 10. epa.gov [epa.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. www3.paho.org [www3.paho.org]

- 14. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 16. researchgate.net [researchgate.net]

- 17. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijmr.net.in [ijmr.net.in]

- 19. jetir.org [jetir.org]

- 20. scribd.com [scribd.com]

- 21. Determining shelf life by comparing degradations at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biobostonconsulting.com [biobostonconsulting.com]

The Dual Reactivity of (2-Bromoethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity profile of the (2-bromoethoxy) group attached to a benzene ring. (2-Bromoethoxy)benzene is a bifunctional molecule possessing two distinct reactive centers: the aromatic ring and the terminal alkyl bromide on the ethoxy side-chain. Understanding the interplay of these functionalities is critical for its application as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Electronic Profile of the Bromoethoxy Substituent

The reactivity of the benzene ring is governed by the electronic nature of the bromoethoxy group (-O-CH₂-CH₂-Br). This substituent exerts two opposing electronic effects:

-

Resonance Effect (+M): The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases the electron density of the ring, particularly at the ortho and para positions.

-

Inductive Effect (-I): The high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond. This effect is further amplified by the presence of the electron-withdrawing bromine atom on the ethyl chain.

The resonance effect is generally dominant for alkoxy groups, leading to a net activation of the benzene ring towards electrophilic attack.[1][2] However, compared to a simple ethoxy group, the bromoethoxy group is a weaker activator due to the enhanced -I effect from the distal bromine atom.

Hammett Substituent Constants

| Substituent | σₚ (para) | σₘ (meta) | Rationale for Comparison |

| -OCH₃ (Methoxy) | -0.27 | +0.12 | Strong +M, weak -I. A strong activator. |

| -OC₂H₅ (Ethoxy) | -0.24 | +0.10 | Similar to methoxy, a strong activator and o,p-director.[3] |

| -OCH₂CH₂Br (Bromoethoxy) | Est. < -0.24 | Est. > +0.10 | The +M effect from oxygen dominates, but the -I effect is strengthened by the bromine atom, making it a weaker activator than ethoxy. |

| -Br (Bromo) | +0.23 | +0.39 | Halogens are an exception; their strong -I effect deactivates the ring, but their +M effect still directs ortho/para.[3][4] |

Table 1: Hammett Substituent Constants for relevant groups. Values for ethoxy are used as a proxy to estimate the behavior of the bromoethoxy group.

Reactivity Profile I: Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the alkoxy oxygen makes the benzene ring nucleophilic and prone to electrophilic aromatic substitution (EAS).

Directing Effects

The bromoethoxy group is a strong ortho, para-director .[5] The delocalization of the oxygen's lone pairs stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions, as it allows for a resonance structure where the positive charge is delocalized onto the oxygen atom.[6] Attack at the meta position does not allow for this additional stabilization.

Regioselectivity

While both ortho and para products are formed, the para isomer is typically the major product. This is due to steric hindrance from the somewhat bulky bromoethoxy group, which impedes the approach of the electrophile to the adjacent ortho positions.[7]

| Reaction | Substituent | Ortho % | Meta % | Para % |

| Nitration | -OCH₃ | ~30-40 | ~0-3 | ~60-70 |

| Nitration | -CH₃ | 55–65 | 1–5 | 35–45 |

| Nitration | -Br | 35–45 | 0–4 | 55–65 |

Table 2: Typical Isomer Distributions in the Nitration of Substituted Benzenes.[7] The bromoethoxy group is expected to yield a high para-selectivity similar to other alkoxy groups.

Common EAS Reactions

-

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) yields the corresponding ortho- and para-halogenated products.[8]

-

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the ortho and para positions.

-

Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) or anhydride in the presence of a Lewis acid (e.g., AlCl₃) forms an aryl ketone. This reaction is generally high-yielding and proceeds with strong para selectivity due to the steric bulk of the acylium ion electrophile. Unlike alkylation, acylation is not prone to poly-acylation because the resulting ketone is a deactivated product.[9][10]

-

Friedel-Crafts Alkylation: While possible, this reaction is less synthetically useful. The alkylated products are more reactive than the starting material, leading to polyalkylation. Furthermore, the carbocation electrophile is prone to rearrangement.[11][12]

Reactivity Profile II: Side-Chain Nucleophilic Substitution

The second major site of reactivity is the primary carbon atom bonded to bromine in the ethoxy side-chain. This C-Br bond is highly susceptible to nucleophilic attack.

Sₙ2 Mechanism

The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[13] This pathway is favored because the electrophilic carbon is primary, minimizing steric hindrance for backside attack by a nucleophile.[14] This reaction is a powerful tool for introducing a wide variety of functional groups, making this compound a valuable linker for more complex molecules.

Common Nucleophilic Displacements

-

Williamson Ether Synthesis: Reaction with an alkoxide (RO⁻) or phenoxide (ArO⁻) is a classic method for synthesizing ethers. This is one of the most common and effective uses of this substrate.[15][16]

-

Formation of Esters: Nucleophilic attack by a carboxylate anion (RCOO⁻) yields an ester.

-

Formation of Nitriles: Reaction with cyanide ion (CN⁻) produces a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Formation of Azides: Using sodium azide (NaN₃) as the nucleophile introduces the azido group (-N₃), a precursor for amines (via reduction) or for use in "click chemistry" reactions.

-

Formation of Amines: Direct reaction with ammonia or primary/secondary amines can lead to the formation of amines.

Yields for Sₙ2 reactions on primary alkyl halides are typically high, often in the range of 50-95%, depending on the nucleophile and reaction conditions.[15]

Summary of Reactivity

The dual nature of this compound allows for orthogonal reactivity, where one part of the molecule can be modified while leaving the other intact for subsequent transformations. This makes it a highly strategic synthon in multi-step synthesis.

Key Experimental Protocols

Protocol 5.1: General Procedure for Friedel-Crafts Acylation (para-selective)

This protocol describes a general method for the acylation of this compound to yield 1-(4-(2-bromoethoxy)phenyl)ethan-1-one.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add a solution of this compound (1.0 equivalent) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure para-acylated product.

Protocol 5.2: General Procedure for Williamson Ether Synthesis (Sₙ2 on Side-Chain)

This protocol outlines a general method for the synthesis of an ether from this compound and a generic alcohol (R-OH).

-

Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired alcohol (R-OH, 1.1 equivalents) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[15]

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Substrate Addition: Add this compound (1.0 equivalent) to the alkoxide solution.

-

Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-8 hours.[15] Monitor the consumption of the starting material by TLC.

-

Workup: Cool the reaction to room temperature and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ether can be purified by flash column chromatography.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bloomtechz.com [bloomtechz.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

Key synonyms for (2-Bromoethoxy)benzene like β-Bromophenetole

An In-depth Technical Guide to (2-Bromoethoxy)benzene and its Core Synonyms

This guide provides a comprehensive overview of this compound, a versatile reagent in synthetic chemistry, with a focus on its synonyms, physicochemical properties, and applications relevant to researchers, scientists, and drug development professionals.

Key Synonyms and Identifiers

This compound is known by several alternative names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement. The primary synonym, β-Bromophenetole, is widely used.

| Synonym | Source |

| β-Bromophenetole | [1][2][3][4] |

| 2-Bromoethyl phenyl ether | [1] |

| 2-Phenoxyethyl bromide | [1] |

| 1-Bromo-2-phenoxyethane | [1][3] |

| Benzene, (2-bromoethoxy)- | [1][3][4] |

| beta-Phenoxyethyl bromide | [1] |

| NSC 8055 | [1][3][4] |

| Phenetole, beta-bromo- | [1] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [1] |

| CAS Number | 589-10-6[1] |

| Appearance | Colorless crystalline solid[1] |

| Melting Point | 31-34 °C |

| Boiling Point | 144 °C at 40 mmHg |

| Density | 1.45 g/cm³ |

| Solubility | Insoluble in water. Soluble in methanol, chloroform, and ethyl acetate. |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.29-7.26 (m, 2H), 6.95-6.92 (m, 3H), 4.26-4.23 (t, J = 3.6 Hz, 2H), 3.61-3.58 (t, J = 3.6 Hz, 2H) |

| ¹³C NMR (in CDCl₃) | δ (ppm): 158, 129.5, 121.4, 114.8, 67.8, 29.1 |

| Mass Spectrum (EI) | Major fragments (m/z): 94, 107, 109, 200, 202[1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction between phenol and 1,2-dibromoethane.

Materials:

-

Phenol

-

1,2-dibromoethane

-

Anhydrous potassium carbonate

-

Anhydrous acetonitrile

Procedure:

-

Under a nitrogen atmosphere, suspend phenol (10 mmol), 1,2-dibromoethane (50 mmol), and anhydrous potassium carbonate (30 mmol) in anhydrous acetonitrile (50 mL).

-

Stir the reaction mixture at 80 °C for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound.

Role in the Synthesis of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones

A significant application of this compound is as a key intermediate in the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which have shown potential as antihypertensive agents.[5][6][7] The synthesis involves the reaction of a substituted piperidine derivative with an appropriate salicylic acid derivative, followed by cyclization, where the phenoxyethyl moiety, introduced using this compound, is crucial for the formation of the benzoxazine ring system.

Reaction Mechanisms

This compound is a versatile reagent that participates in a variety of chemical transformations, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This is a key feature in its application as a synthetic building block.

Synthetic Pathway Application

The utility of this compound in drug development is exemplified by its role in the multi-step synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. A simplified logical workflow is depicted below.

Conclusion

This compound, also known as β-Bromophenetole, is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex heterocyclic structures, such as the spiro-benzoxazinones, highlights its importance in medicinal chemistry and drug discovery. The straightforward synthesis of this compound, coupled with its reactivity in nucleophilic substitution reactions, makes it a readily accessible building block for a wide range of applications. The comprehensive data provided in this guide serves as a critical resource for researchers engaged in synthetic and medicinal chemistry.

References

- 1. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 3. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 4. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 5. B21087.22 [thermofisher.com]

- 6. 2-Phenoxyethyl bromide, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Phenoxyethyl bromide, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-Phenoxyethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and the historical evolution of the synthesis of 2-phenoxyethyl bromide, a key intermediate in the pharmaceutical and chemical industries. The document details the initial discoveries of the related 2-phenoxyethanol in the late 19th century, which paved the way for the synthesis of its brominated analogue. We present a comparative analysis of the pivotal synthetic methodologies, from the classic Williamson ether synthesis to more modern phase-transfer catalysis techniques. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in structured tables for ease of comparison. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical processes. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the historical context and practical application of various synthetic routes to 2-phenoxyethyl bromide.

Introduction

2-Phenoxyethyl bromide, also known as β-bromophenetole, is a vital bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, incorporating a reactive bromine atom and a phenoxy group, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Notably, it is a precursor in the synthesis of several drugs, including the antihypertensive agent amlodipine and the antidepressant viloxazine. This guide delves into the historical journey of the synthesis of this important compound, from its conceptual origins to the development of efficient and scalable production methods.

Discovery and Early Synthesis

The documented history of 2-phenoxyethyl bromide is intrinsically linked to its precursor, 2-phenoxyethanol. The earliest mentions of 2-phenoxyethanol synthesis appeared in the late 19th century. In 1894, Ernst Roithner at the University of Vienna described the reaction of ethylene oxide with phenol in a basic medium to produce 2-phenoxyethanol.[1] Two years later, William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. at Owens College in Manchester reported the preparation of 2-phenoxyethanol from sodium phenolate and 2-chloroethanol, a variation of the Williamson ether synthesis.[1]

While the exact first synthesis of 2-phenoxyethyl bromide is not definitively documented in the readily available literature, its preparation is a logical extension of the synthesis of 2-phenoxyethanol and the well-established Williamson ether synthesis, developed by Alexander Williamson in 1850.[2][3] The classic and straightforward approach involves the reaction of a phenoxide with a 1,2-dihaloethane, typically 1,2-dibromoethane. An early and widely cited procedure for a similar compound, γ-phenoxypropyl bromide, was published in Organic Syntheses in 1929, which also notes that phenoxyethyl bromide can be prepared in a similar manner.

Evolution of Synthetic Methodologies

The synthesis of 2-phenoxyethyl bromide has evolved from classical methods to more efficient and industrially scalable processes. The primary synthetic routes involve the reaction of phenol or a phenoxide with a two-carbon electrophile containing a bromine atom.

Williamson Ether Synthesis

The Williamson ether synthesis is the traditional and most fundamental method for preparing 2-phenoxyethyl bromide. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3][4] In the context of 2-phenoxyethyl bromide synthesis, this typically involves the reaction of sodium or potassium phenoxide with 1,2-dibromoethane.

The general reaction is as follows:

C₆H₅O⁻Na⁺ + BrCH₂CH₂Br → C₆H₅OCH₂CH₂Br + NaBr

A key challenge in this synthesis is controlling the reaction to favor the desired monosubstituted product over the disubstituted byproduct, 1,2-diphenoxyethane. This is often achieved by using a large excess of 1,2-dibromoethane.

Phase-Transfer Catalysis (PTC)

A significant advancement in the synthesis of 2-phenoxyethyl bromide came with the application of phase-transfer catalysis (PTC). This technique is particularly useful for reactions involving a water-soluble nucleophile (phenoxide) and a water-insoluble electrophile (1,2-dibromoethane).[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs.[6]

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and hazardous reagents and solvents.[5][6]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the key synthetic methods for 2-phenoxyethyl bromide.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenoxyethyl Bromide

| Parameter | Williamson Ether Synthesis (Classical) | Phase-Transfer Catalysis |

| Reactants | Phenol, Sodium Hydroxide, 1,2-Dibromoethane | Phenol, Sodium Hydroxide, 1,2-Dibromoethane |

| Solvent | Water or Ethanol | Toluene, Water (biphasic) |

| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB) |

| Temperature | Reflux (typically 80-110 °C) | 60-80 °C |

| Reaction Time | 4-8 hours | 2-6 hours |

| Yield | 50-70% | 80-95% |

Table 2: Physicochemical and Spectroscopic Data of 2-Phenoxyethyl Bromide

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 32-35 °C |

| Boiling Point | 110-112 °C / 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.33-7.27 (m, 2H), 6.99-6.91 (m, 3H), 4.31 (t, J=6.4 Hz, 2H), 3.66 (t, J=6.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.2, 129.5, 121.4, 114.7, 68.0, 30.2 |

| IR (KBr, cm⁻¹) | 3060, 2960, 1598, 1495, 1245, 1170, 755, 690 |

| MS (EI, m/z) | 202/200 (M⁺), 121, 94, 77 |

Experimental Protocols

Classical Williamson Ether Synthesis

Objective: To synthesize 2-phenoxyethyl bromide from phenol and 1,2-dibromoethane.

Materials:

-

Phenol (9.4 g, 0.1 mol)

-

Sodium hydroxide (4.0 g, 0.1 mol)

-

1,2-Dibromoethane (56.4 g, 0.3 mol)

-

Ethanol (100 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in ethanol.

-

Add phenol to the flask and stir until the sodium phenoxide is formed.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dibromoethane and diethyl ether.

-

The crude product is purified by vacuum distillation to yield 2-phenoxyethyl bromide.

Phase-Transfer Catalysis Synthesis

Objective: To synthesize 2-phenoxyethyl bromide using a phase-transfer catalyst.

Materials:

-

Phenol (9.4 g, 0.1 mol)

-

Sodium hydroxide (6.0 g, 0.15 mol)

-

1,2-Dibromoethane (37.6 g, 0.2 mol)

-

Tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol)

-

Toluene (50 mL)

-

Water (50 mL)

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve phenol and TBAB in toluene.

-

Add the aqueous solution of sodium hydroxide to the flask.

-

Heat the biphasic mixture to 70 °C with vigorous stirring.

-

Add 1,2-dibromoethane dropwise to the reaction mixture over 30 minutes.

-

Maintain the reaction at 70 °C for 4 hours.

-

After cooling, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Reaction pathway for the Williamson ether synthesis of 2-phenoxyethyl bromide.

Caption: Mechanism of phase-transfer catalysis for 2-phenoxyethyl bromide synthesis.

Caption: General experimental workflow for the synthesis of 2-phenoxyethyl bromide.

Conclusion

The synthesis of 2-phenoxyethyl bromide has a rich history rooted in the fundamental principles of organic chemistry. From the early explorations of phenoxy-derivatives in the late 19th century to the development of robust and efficient methods like phase-transfer catalysis, the journey of this compound reflects the broader advancements in synthetic methodology. The Williamson ether synthesis remains a cornerstone for its preparation, while modern techniques have significantly improved its accessibility and industrial production. This guide has provided a detailed account of its discovery, a comparative analysis of key synthetic routes with quantitative data, and practical experimental protocols, offering a comprehensive resource for chemists and pharmaceutical scientists.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Bromoethoxy)benzene as an Alkylating Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethoxy)benzene, also known as 2-phenoxyethyl bromide, is a versatile alkylating agent employed in organic synthesis to introduce the 2-phenoxyethyl moiety onto various nucleophiles. This functional group is a key structural component in a range of biologically active molecules and pharmaceutical compounds. Its utility stems from the presence of a reactive bromo group, which is susceptible to nucleophilic substitution, and the phenoxy group, which can impart desirable pharmacokinetic and pharmacodynamic properties to the target molecule. These notes provide detailed protocols for the N-alkylation of amines and O-alkylation of phenols using this compound and highlight its application in the synthesis of pharmacologically relevant scaffolds.

N-Alkylation of Amines with this compound

The introduction of a 2-phenoxyethyl group to an amine can significantly alter its biological activity. A prominent example of a pharmacologically active class of compounds bearing this motif are the N-aryl-N-(2-phenoxyethyl)amines and related piperazine derivatives, which are found in various therapeutic agents. A notable application is in the synthesis of analogs of Naftopidil, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.

General Experimental Protocol for N-Alkylation of Anilines

This protocol is adapted from a general method for the N-phenoxyethylation of anilines.[1]

Materials:

-

This compound

-

Substituted aniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the substituted aniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and dimethyl sulfoxide (DMSO).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 90°C and maintain this temperature with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Representative Data for N-Alkylation of Anilines

The following table summarizes typical yields for the N-alkylation of various anilines with a phenoxyethyl bromide derivative under the conditions described above.[1]

| Aniline Derivative | Product | Yield (%) |

| Aniline | N-(2-phenoxyethyl)aniline | 75 |

| 4-Methylaniline | 4-Methyl-N-(2-phenoxyethyl)aniline | 80 |

| 4-Methoxyaniline | 4-Methoxy-N-(2-phenoxyethyl)aniline | 78 |

| 4-Chloroaniline | 4-Chloro-N-(2-phenoxyethyl)aniline | 70 |

O-Alkylation of Phenols with this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. The O-alkylation of phenols with this compound provides access to a variety of diaryl ethers containing an ethylene glycol linkage, which are scaffolds of interest in medicinal chemistry and materials science.

General Experimental Protocol for O-Alkylation of Phenols

Materials:

-

This compound

-

Substituted phenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the substituted phenol (1.0 equivalent) in acetone or DMF.

-

Add potassium carbonate (1.5 equivalents) or cesium carbonate (1.5 equivalents) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Representative Data for O-Alkylation of Phenols

The following table presents expected yields for the O-alkylation of phenols with an alkyl bromide using a solid-state, solvent-free method, which can be an alternative green approach.

| Phenol Derivative | Alkyl Bromide | Yield (%) |

| Phenol | Ethyl bromide | 95 |

| 4-Nitrophenol | Ethyl bromide | 98 |

| 4-Bromophenol | Benzyl bromide | 96 |

| 2-Naphthol | Ethyl bromide | 94 |

Application in the Context of Naftopidil and α1-Adrenergic Receptor Signaling

Naftopidil is an important therapeutic agent that acts as an antagonist of α1-adrenergic receptors.[2][3] The core structure of Naftopidil contains a piperazine moiety N-alkylated with a group derived from 1-naphthol. While published syntheses of Naftopidil may utilize alternative starting materials, the alkylation of 1-(2-methoxyphenyl)piperazine with an appropriate electrophile is a key synthetic strategy for analogs. The use of this compound as an alkylating agent for piperazine derivatives provides a direct route to compounds that can be evaluated for their activity as α1-adrenergic receptor modulators.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by endogenous catecholamines like norepinephrine and epinephrine initiates a signaling cascade that leads to various physiological responses.[4][5] Naftopidil exerts its therapeutic effect by blocking this pathway.[2]

Caption: α1-Adrenergic Receptor Signaling Pathway and Naftopidil's Mechanism of Action.

Experimental Workflow Diagrams

N-Alkylation Workflow

Caption: General workflow for the N-alkylation of anilines.

O-Alkylation Workflow

Caption: General workflow for the O-alkylation of phenols.

References

Application Notes and Protocols for N-Alkylation using 2-Phenoxyethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 2-phenoxyethyl bromide. This reaction is a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceutical compounds, where the introduction of a 2-phenoxyethyl moiety can be crucial for modulating the pharmacological properties of a molecule.

Introduction

N-alkylation is a fundamental class of reactions in organic synthesis that involves the formation of a new carbon-nitrogen bond. The protocol described herein focuses on the use of 2-phenoxyethyl bromide as the alkylating agent. This reagent is particularly useful for introducing the phenoxyethyl group, a common structural motif in various biologically active compounds. A notable application is in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia, where a derivative of 2-phenoxyethyl bromide serves as a key intermediate.[1]

The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl bromide and displacing the bromide ion.[2] The choice of base and solvent is critical to the success of the reaction, influencing both the reaction rate and the prevention of side reactions such as over-alkylation.[3][4] Common side products can include the formation of tertiary amines and quaternary ammonium salts if the newly formed secondary amine reacts further with the alkylating agent.[2]

Data Presentation

The following table summarizes the results of N-alkylation of various substituted anilines with 2-phenoxyethyl bromide and its derivatives. The data is adapted from a study on the N-phenoxyethylation of anilines, providing insights into the expected yields under specific reaction conditions.[5][6]

| Entry | Amine (Aniline Derivative) | 2-Phenoxyethyl Bromide Derivative | Product | Reaction Time (h) | Temperature (°C) | Solvent | Base | Yield (%) |

| 1 | Aniline | 2-Phenoxyethyl bromide | N-(2-phenoxyethyl)aniline | Not Specified | 90 | DMSO | K₂CO₃ | 70-80 |

| 2 | 4-Methylaniline | 2-Phenoxyethyl bromide | 4-Methyl-N-(2-phenoxyethyl)aniline | Not Specified | 90 | DMSO | K₂CO₃ | 70-80 |

| 3 | 4-Methoxyaniline | 2-Phenoxyethyl bromide | 4-Methoxy-N-(2-phenoxyethyl)aniline | Not Specified | 90 | DMSO | K₂CO₃ | 70-80 |

| 4 | 4-Chloroaniline | 2-Phenoxyethyl bromide | 4-Chloro-N-(2-phenoxyethyl)aniline | Not Specified | 90 | DMSO | K₂CO₃ | 70-80 |

| 5 | Aniline | 1-(2-Bromoethoxy)-4-nitrobenzene | N-[2-(4-Nitrophenoxy)ethyl]aniline | Not Specified | 90 | DMSO | K₂CO₃ | 70-80 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-alkylation of an amine with 2-phenoxyethyl bromide.

Materials and Reagents

-

Amine (primary or secondary)

-

2-Phenoxyethyl bromide

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

General Procedure for N-alkylation

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equivalent) and anhydrous solvent (e.g., DMSO or acetonitrile).[7]

-

Addition of Base : Add anhydrous potassium carbonate (2.0-3.0 equivalents).[3]

-

Addition of Alkylating Agent : Under an inert atmosphere, add 2-phenoxyethyl bromide (1.0-1.2 equivalents) to the stirred suspension.[3]

-